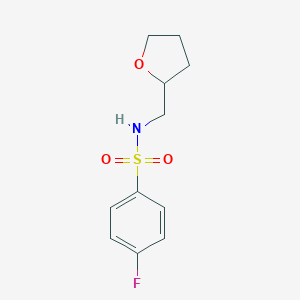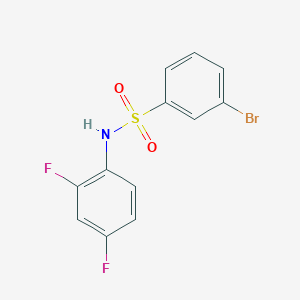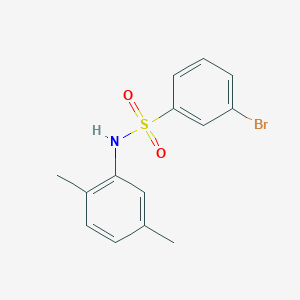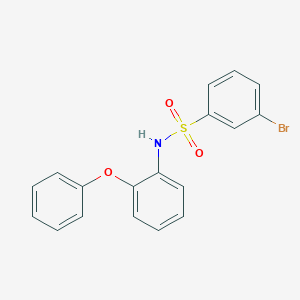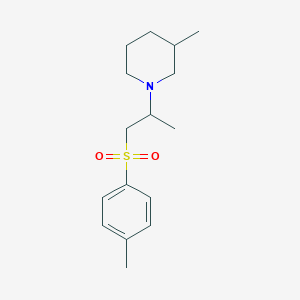
4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone, also known as MPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPS belongs to the class of compounds known as sulfones and has been found to exhibit several unique properties that make it a valuable tool in various areas of research.
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to the observed effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its anticonvulsant and neuroprotective properties. This compound has also been found to reduce oxidative stress and inflammation, which may further contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone in lab experiments is its potent inhibitory effects on enzymes involved in the metabolism of neurotransmitters. This makes it a valuable tool for studying the role of these enzymes in various neurological disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone. One area of interest is the potential use of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to determine the safety and efficacy of this compound in these conditions. Another area of interest is the development of new analogs of this compound with improved properties, such as increased potency and reduced toxicity. Overall, the research on this compound has the potential to lead to the development of new treatments for a range of neurological disorders.
Métodos De Síntesis
The synthesis of 4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone involves the reaction of 4-methylphenyl magnesium bromide with 2-(3-methyl-1-piperidinyl)propyl sulfone. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of several enzymes, including monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H25NO2S |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-methyl-1-[1-(4-methylphenyl)sulfonylpropan-2-yl]piperidine |
InChI |
InChI=1S/C16H25NO2S/c1-13-6-8-16(9-7-13)20(18,19)12-15(3)17-10-4-5-14(2)11-17/h6-9,14-15H,4-5,10-12H2,1-3H3 |
Clave InChI |
JBXDCVZZZNLFSO-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(C)CS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CC1CCCN(C1)C(C)CS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



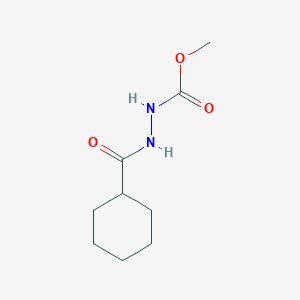
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)






![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
